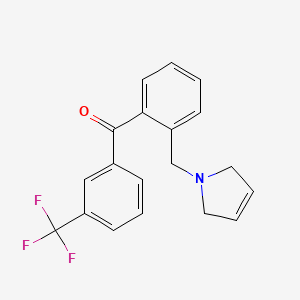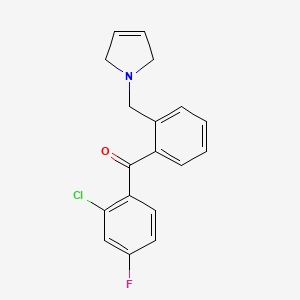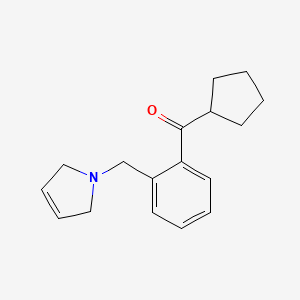
3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of aromatic ketones typically involves the formation of a carbon-carbon bond between an aromatic ring and a carbonyl group. While the provided papers do not directly describe the synthesis of 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone, they do offer insights into related synthetic methods. For example, the synthesis of dihydro-2(3H)-thiophenone derivatives is discussed, which involves the reaction of thiiranes with diethyl malonate or ethyl acetoacetate to yield various substituted thiophenones . Similarly, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate involves esterification and reaction with methyl 2-chloropropionate . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone would be characterized by its aromatic rings and the substituents attached to them. The papers provide examples of structural elucidation techniques such as 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR, which are used to determine the structure of synthesized compounds . These techniques would be applicable for analyzing the molecular structure of 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone, providing information about its functional groups and overall molecular architecture.
Chemical Reactions Analysis
The chemical reactions involving aromatic ketones can be quite diverse, depending on the substituents present on the aromatic ring and the reactivity of the carbonyl group. The papers do not provide specific reactions for 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone, but they do mention reactions such as azo-coupling , which could be relevant for the synthesis of azo derivatives of aromatic ketones. Additionally, the SN1 reaction mechanism discussed in the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate could provide insights into the reactivity of similar compounds under nucleophilic substitution conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone would be influenced by its molecular structure. While the papers do not discuss the properties of this specific compound, they do provide examples of how the structure affects properties such as optical activity . Techniques such as NMR and mass spectrometry can also provide information about the molecular weight, purity, and the presence of specific functional groups . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Studies have demonstrated various synthesis techniques for compounds structurally similar to 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone. For instance, Pimenova et al. (2003) described the synthesis of related compounds through reactions involving pentafluoroacetophenone and dimethyl oxalate (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003).
- Reactions with Other Compounds : The reactivity of similar compounds with different chemicals has been studied, revealing interesting chemical properties and potential applications. For example, reactions of related compounds with aniline and o-phenylenediamine were investigated, suggesting potential for further chemical manipulations and syntheses (Pimenova et al., 2003).
Analytical Applications
- Spectrophotometric Determination : Izquierdo and Carrasco (1984) explored the use of related compounds in the spectrophotometric determination of nickel. They described a method for determining trace amounts of nickel using a complex formed with 3-(4-methoxyphenyl)-2-mercaptopropenoic acid (Izquierdo, A., & Carrasco, J., 1984).
Potential in Medicine and Pharmacology
- Antioxidant Capacities : He et al. (2012) studied the influence of phenolic hydroxyl groups on the antioxidant capacities of compounds structurally similar to 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone. This research can shed light on the potential medicinal uses of these compounds, especially in oxidative stress-related conditions (He, J., Li, J., & Liu, Z.-Q., 2012).
Applications in Organic Chemistry
- Microwave- and Ultrasound-Assisted Synthesis : Joshi et al. (2005) demonstrated a method for the semisynthesis of natural methoxylated propiophenones, which includes compounds similar to 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone. Their study highlights the efficiency of microwave and ultrasound heating in the synthesis process (Joshi, B., Sharma, A., & Sinha, A., 2005).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBPQXGZWXYKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644183 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898770-09-7 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)







